Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)

Description

Historical Evolution of Amidinate Ligands in Coordination Chemistry

The development of amidinate ligands traces back to foundational work in late 20th-century coordination chemistry, where researchers sought nitrogen-donor ligands with tunable electronic properties. Early breakthroughs occurred in 1999 with the characterization of tridentate amidinate-pyridine hybrids capable of meridional binding to magnesium, aluminum, and zirconium centers. These systems demonstrated the ligand's ability to stabilize both main-group and transition metals through six-electron donation from the N,N'-chelating amidinate and pendant pyridine group.

A pivotal advancement came with lanthanide coordination studies showing facial binding geometries in La(III) complexes, revealing the ligand's adaptability to different metal coordination preferences. This flexibility spurred investigations into bis(amidinate) architectures, particularly those incorporating rigid aromatic backbones like dibenzofuran and phenanthrene. The 2017 synthesis of tetrametallic lanthanide macrocycles demonstrated how ligand rigidity could enforce specific metal-metal distances, a principle later adapted for copper systems.

The transition to copper-based amidinates gained momentum through mixed-valence studies. The 2015 isolation of [(2,6-Me₂C₆H₃N)₂C(H)]₂Cu₂(μ₂-I₃)(THF)₂ revealed unprecedented Cu(I)/Cu(II) interactions mediated by amidinate bridges, highlighting their electron-delocalization capabilities. This work laid the foundation for understanding the redox behavior essential in [Cu(sBu-Me-amd)]₂'s ALD performance.

Table 1: Milestones in Amidinate Ligand Development

Strategic Importance of Dicopper(I) Complexes in Nanofabrication

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) addresses critical challenges in nanoscale metallization through three key attributes:

Volatility-Stability Balance : The sec-butyl substituents lower melting points (m.p. 89-91°C) without compromising thermal stability, achieving vapor pressures suitable for ALD (∼0.1 Torr). This contrasts with earlier copper precursors requiring higher temperatures that damaged nanostructured substrates.

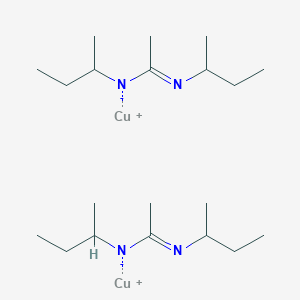

Reaction Selectivity : The dimeric structure enables stepwise ligand loss during ALD cycles. X-ray diffraction studies confirm a μ₂-η¹:η¹ binding mode where each copper center coordinates two amidinate ligands. This configuration allows controlled dissociation upon substrate exposure, depositing copper films with <2% oxygen contamination.

Conformal Coverage : Molecular dynamics simulations correlate the ligand's branched sec-butyl groups with enhanced precursor diffusion in high-aspect-ratio nanostructures (1:1000+). Experimental results show 95% step coverage in 40nm trenches compared to 78% for cyclopentadienyl-based precursors.

Table 2: Performance Metrics of [Cu(sBu-Me-amd)]₂ in ALD

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUJZWYITYFKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42Cu2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735325 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695188-31-9 | |

| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) typically involves the following steps :

Formation of N,N’-di-sec-butylacetamidine: This is achieved by reacting sec-butylamine with acetamidine in an organic solvent such as chloroform.

Complexation with Copper(I) Salt: The N,N’-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form Bis(N,N’-di-sec-butylacetamidinato)dicopper(I).

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and safety in an industrial setting.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) complexes.

Reduction: The compound can be reduced back to copper(I) or even to metallic copper under certain conditions.

Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines in an inert atmosphere.

Major Products

Oxidation: Copper(II) complexes.

Reduction: Metallic copper or copper(I) complexes.

Substitution: New copper complexes with different ligands.

Applications De Recherche Scientifique

Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) has several applications in scientific research :

Catalysis: It is used as a catalyst in organic synthesis, particularly in C-C bond formation reactions, cyclization reactions, and furan formation reactions.

Chemical Vapor Deposition: The compound is employed in the preparation of copper thin films via chemical vapor deposition techniques.

Electrochemical Applications:

Mécanisme D'action

The mechanism by which Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) exerts its effects involves the coordination of the copper centers with the amidinate ligands. This coordination stabilizes the copper in its +1 oxidation state and facilitates various catalytic and deposition processes. The molecular targets and pathways involved depend on the specific application, such as the formation of copper thin films or catalytic cycles in organic synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Copper Complexes

Structural and Functional Analogues

Table 1: Comparative Properties of Copper Complexes

| Compound Name | Oxidation State | Ligand Type | Applications | Air/Moisture Sensitivity | Key References |

|---|---|---|---|---|---|

| Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) | Cu(I) | Amidinate | ALD/CVD of Cu films, Cu2S/CuBr synthesis | High (requires cold storage) | |

| Bis(dimethylamino-2-propoxy)copper(II) | Cu(II) | Alkoxy-amino | Catalysis, material coatings | High | |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) | Cu(II) | β-diketonate | CVD of CuO, photovoltaics | Moderate | |

| Cu2(atu)2(CH3CN)22 (Thiocyanate Cu(I) complex) | Cu(I) | Thiocyanate + acetonitrile | Catalysis, coordination chemistry | Moderate | |

| µ-Benzenebis[N,N’-(1,3-dimethylpropanediylidene)bis(2,6-dichlorobenzenaminato)]dicopper(I) | Cu(I) | Chlorinated amidinate | C-H amination catalysis | High |

Key Comparisons:

Ligand Effects on Stability and Reactivity :

- Amidinate ligands (e.g., in Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)) provide superior thermal stability and lower decomposition temperatures compared to β-diketonates like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II). This makes amidinates preferable for ALD processes requiring precise control .

- Chlorinated amidinate complexes (e.g., µ-benzenebis-dicopper(I)) exhibit enhanced oxidative stability but are less versatile in deposition processes due to halogen contamination risks .

Oxidation State and Catalytic Activity: Cu(I) complexes (e.g., Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)) are redox-active and suitable for applications requiring electron transfer, such as UV photodetectors and thin-film electronics. In contrast, Cu(II) complexes like bis(dimethylamino-2-propoxy)copper(II) are more stable but require higher deposition temperatures .

Deposition Performance: Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) achieves carbon-free Cu films in ALD/CVD, whereas β-diketonate precursors often leave residual organic contamination .

Activité Biologique

Chemical Identity and Structure

Bis(N,N'-di-sec-butylacetamidinato)dicopper(I), often abbreviated as [Cu(sBu-amd)]₂, is a copper amidinate compound with the molecular formula C₁₀H₂₁N₂·Cu₂ and a molecular weight of approximately 465.67 g/mol. The compound consists of two copper(I) ions coordinated by two bidentate N,N'-di-sec-butylacetamidinate ligands. Its structure is characterized by a central acetamide group flanked by bulky sec-butyl groups, contributing to its unique properties such as volatility and air sensitivity, making it suitable for applications in thin film deposition technologies like atomic layer deposition (ALD) .

Biological Activity

Research indicates that bis(N,N'-di-sec-butylacetamidinato)dicopper(I) does not exhibit significant biological activity in terms of interaction with biological systems or therapeutic applications. Its primary use lies within material science, particularly in the synthesis of thin films rather than in biological contexts .

Key Findings

Comparative Analysis

To understand the unique characteristics of bis(N,N'-di-sec-butylacetamidinato)dicopper(I), a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(N,N'-diethylacetamidinato)dicopper(I) | C₁₀H₁₉N₂·Cu₂ | Similar structure but different alkyl groups; may exhibit different solubility and reactivity. |

| Bis(N,N'-dimethylacetamidinato)dicopper(I) | C₈H₁₅N₂·Cu₂ | Smaller alkyl groups; potentially different electronic properties affecting catalytic activity. |

| Copper(II) acetylacetonate | C₁₀H₉CuO₄ | Different coordination environment; used widely in organic synthesis but lacks amidinate ligands. |

The unique feature of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) lies in its specific ligand environment and stability, which can influence its reactivity compared to other similar compounds .

Synthesis and Handling

The synthesis of bis(N,N'-di-sec-butylacetamidinato)dicopper(I) typically involves the reaction of copper(I) salts with N,N'-di-sec-butylacetamidine in an organic solvent. This process must be conducted under inert conditions to prevent oxidation or hydrolysis of the sensitive compounds involved .

Synthesis Steps

- Preparation of Reagents : Copper(I) salts are prepared along with N,N'-di-sec-butylacetamidine.

- Reaction Conditions : The reaction is carried out under inert atmosphere conditions (e.g., nitrogen or argon).

- Isolation and Purification : The resulting product is isolated and purified to obtain the desired dicopper complex.

Q & A

Q. What theoretical frameworks best explain the unusual geometry of Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) in the solid state?

- Methodological Answer : Employ quantum theory of atoms in molecules (QTAIM) to analyze electron density topology. Compare with ligand field theory (LFT) predictions for Cu(I) complexes. Use Cambridge Structural Database (CSD) mining to identify structural outliers and propose steric/electronic rationales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.